REACTION_CXSMILES
|
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)[OH:12])=[O:10])[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.N1C=CC=CC=1>O>[C:13]1([C:11]([C:9]([C:1]2[CH:2]=[CH:3][C:4]([O:5][CH3:6])=[CH:7][CH:8]=2)=[O:10])=[O:12])[CH:14]=[CH:15][C:16]([O:17][CH3:18])=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
|
Name
|
cupric sulfate pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight at a temperature of about 85° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture was prepared
|
Type
|
ADDITION
|
Details
|
containing 1.2 kg
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
The resulting green suspension was poured over 20 kg
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |